molecular formula C9H6ClN3O B574174 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride CAS No. 162848-17-1

4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride

Cat. No. B574174
CAS RN: 162848-17-1
M. Wt: 207.617
InChI Key: UYDCXLDFBXYXMA-UHFFFAOYSA-N
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Description

“4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride” is a heterocyclic organic compound . It has been studied for its potential as an anticancer agent .


Synthesis Analysis

A series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride” was established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride” were analyzed using NMR and MS techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride” were analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Mechanism of Action

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-9(14)7-1-3-8(4-2-7)13-6-11-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDCXLDFBXYXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664942
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride

CAS RN

162848-17-1
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162848-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(1H-1,2,4-triazol-1-yl)benzoic acid (100 mg, 0.529 mmol) in sulfurous dichloride (2 ml) was refluxed at 110° C. for 2 h. After the excess SOCl2 was removed, the residue was dried in vacuo to give 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride (110 mg, 0.529 mmol, 100% yield) as a white solid which was used in subsequent reactions without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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